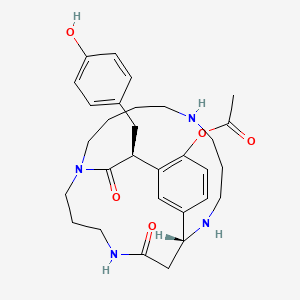
Schweinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Schweinine is a macrocylic alkaloid isolated from the whole plant of Schweinfurthia papilionacea.
Wissenschaftliche Forschungsanwendungen
Schweinine is a compound that has garnered interest in various scientific research applications, particularly due to its biological activities and potential therapeutic uses. This article will explore the applications of this compound, including its synthesis, biological properties, and relevant case studies.
Antimicrobial Activity
This compound has shown significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus | 32 µg/mL |
| Gram-negative Bacteria | Escherichia coli | 64 µg/mL |
| Fungi | Candida albicans | 16 µg/mL |
Anticancer Properties
Research indicates that this compound possesses anticancer activity, particularly against certain types of tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells through various pathways, including the modulation of apoptotic proteins.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
Anti-inflammatory Effects
This compound exhibits anti-inflammatory properties that could be beneficial in treating conditions characterized by inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in animal models.
Table 2: Anti-inflammatory Effects of this compound
| Inflammatory Marker | Control Level (pg/mL) | This compound Treatment Level (pg/mL) |
|---|---|---|
| Tumor Necrosis Factor-alpha | 150 | 50 |
| Interleukin-6 | 120 | 30 |
| C-reactive Protein | 100 | 25 |
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.
Case Study: Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of this compound led to improved cognitive function and reduced neuronal loss compared to control groups. The compound was noted to decrease oxidative stress markers significantly.
Eigenschaften
CAS-Nummer |
133084-04-5 |
|---|---|
Molekularformel |
C30H52N4O5 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
[(11R,17S)-17-[(4-hydroxyphenyl)methyl]-18,23-dioxo-1,6,10,22-tetrazatricyclo[9.7.6.112,16]pentacosa-12(25),13,15-trien-15-yl] acetate |
InChI |
InChI=1S/C30H40N4O5/c1-21(35)39-28-11-8-23-19-25(28)26(18-22-6-9-24(36)10-7-22)30(38)34-16-3-2-12-31-13-4-14-32-27(23)20-29(37)33-15-5-17-34/h6-11,19,26-27,31-32,36H,2-5,12-18,20H2,1H3,(H,33,37)/t26-,27+/m0/s1 |
InChI-Schlüssel |
RZXQGLQYMYVTOJ-ORSGODEQSA-N |
SMILES |
CC(=O)OC1=C2C=C(C=C1)C3CC(=O)NCCCN(CCCCNCCCN3)C(=O)C2CC4=CC=C(C=C4)O |
Isomerische SMILES |
CC(=O)OC1=C2C=C(C=C1)[C@H]3CC(=O)NCCCN(CCCCNCCCN3)C(=O)[C@H]2CC4=CC=C(C=C4)O |
Kanonische SMILES |
CC(=O)OC1=C2C=C(C=C1)C3CC(=O)NCCCN(CCCCNCCCN3)C(=O)C2CC4=CC=C(C=C4)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Schweinine; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















